molecular formula C7H13NO2 B14757132 Isopropyl b-aminocrotonate CAS No. 143093-33-8

Isopropyl b-aminocrotonate

Cat. No.: B14757132
CAS No.: 143093-33-8
M. Wt: 143.18 g/mol
InChI Key: YCKAGGHNUHZKCL-GQCTYLIASA-N
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Description

Isopropyl b-aminocrotonate: is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The compound is known for its role in the production of antihypertensive drugs such as nimodipine and nitrendipine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl b-aminocrotonate can be synthesized through the reaction of isopropyl acetoacetate with ammonia or ammonium acetate. The reaction typically involves heating isopropyl acetoacetate with ammonium acetate at 80°C for about 2 hours. After the reaction is complete, the mixture is treated with saturated sodium bicarbonate solution, followed by separation and drying to obtain the product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of isopropyl alcohol as a solvent and the reaction is carried out at controlled temperatures to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Isopropyl b-aminocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropyl b-aminocrotonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of isopropyl b-aminocrotonate involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of antihypertensive drugs, the compound undergoes cyclization reactions to form dihydropyridine derivatives, which act as calcium channel blockers. These drugs work by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Uniqueness: Isopropyl b-aminocrotonate is unique due to its specific use in the synthesis of nimodipine and nitrendipine, which are important antihypertensive drugs. Its isopropyl group provides specific steric and electronic properties that are crucial for the desired pharmacological activity .

Properties

CAS No.

143093-33-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

propan-2-yl (E)-3-aminobut-2-enoate

InChI

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4+

InChI Key

YCKAGGHNUHZKCL-GQCTYLIASA-N

Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/N

Canonical SMILES

CC(C)OC(=O)C=C(C)N

Origin of Product

United States

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